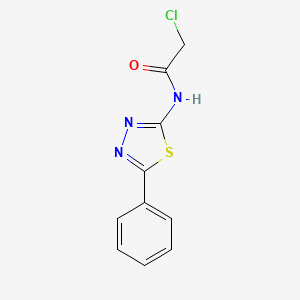![molecular formula C23H20ClN3O2S2 B2755646 N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260941-53-4](/img/structure/B2755646.png)
N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activity
A key research direction involves exploring compounds with dual inhibitory activities against critical enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are essential for DNA synthesis and repair, making them prominent targets in cancer chemotherapy. Studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit potent dual inhibitory properties against human TS and DHFR, indicating their potential as anticancer agents. For instance, a classical analogue and its nonclassical counterparts demonstrated significant inhibitory activities, with the classical analogue being notably potent (Gangjee et al., 2008) [https://consensus.app/papers/potent-thymidylate-synthase-dihydrofolate-reductase-gangjee/b05158503f4859069334d813f2c3d04b/?utm_source=chatgpt].
Antitumor Activity
The antitumor activity of thieno[3,2-d]pyrimidine derivatives has also been extensively studied. Novel derivatives have been synthesized and evaluated for their efficacy against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Some compounds exhibited potent anticancer activity, comparable to doxorubicin, a widely used chemotherapy drug, underscoring their potential in cancer treatment (Hafez & El-Gazzar, 2017) [https://consensus.app/papers/synthesis-evaluation-antitumor-activity-4substituted-hafez/00ad23fbb60f52eeac24b1c0ce1a98b7/?utm_source=chatgpt].
Structural and Conformational Analysis
Another area of interest is the structural and conformational analysis of thieno[2,3-d]pyrimidine derivatives. Such studies provide insights into the molecular interactions, stability, and potential reactivity of these compounds. For example, crystallographic studies have detailed the folded conformation of these molecules, highlighting intramolecular hydrogen bonds that stabilize their structure. This information is crucial for understanding the compounds' interactions with biological targets (Subasri et al., 2016) [https://consensus.app/papers/structures-subasri/6822aaf48d6b55628706a36dad863c0e/?utm_source=chatgpt].
Antimicrobial Activity
Research has also focused on the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. Synthesized compounds have been tested against various bacterial and fungal strains, revealing that some derivatives possess significant antimicrobial properties. This suggests their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Nunna et al., 2014) [https://consensus.app/papers/synthesis-characterization-anti-microbial-activity-some-nunna/135248a1593d50ac9409ebf443f90e33/?utm_source=chatgpt].
Vibrational Spectroscopic Signatures
Moreover, the vibrational spectroscopic signatures of these compounds have been characterized, providing valuable information on their molecular dynamics and interactions. Such studies utilize techniques like Raman and Fourier transform infrared spectroscopy, contributing to a deeper understanding of the compounds' physical and chemical properties (Jenepha Mary et al., 2022) [https://consensus.app/papers/vibrational-spectroscopic-signatures-effect-mary/7ec1a5e8985e52b980170d19c9d740c3/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-8-14(2)10-17(9-13)27-22(29)21-19(6-7-30-21)26-23(27)31-12-20(28)25-16-5-4-15(3)18(24)11-16/h4-11H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYHBSDNUXBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2755568.png)
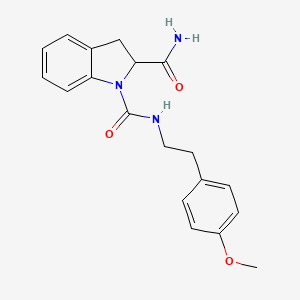
![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)
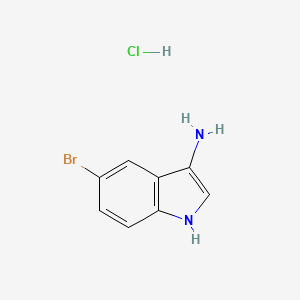


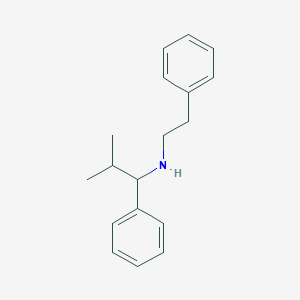

![3-[2-[(5-Bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2755580.png)
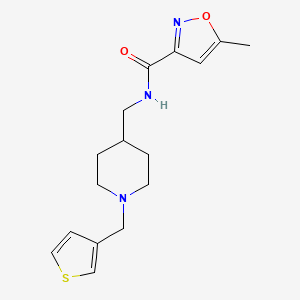
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)
![2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B2755585.png)
